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molecular formula C10H8ClNO B3032442 (5-Chloro-6-quinolinyl)methanol CAS No. 180421-63-0

(5-Chloro-6-quinolinyl)methanol

Cat. No. B3032442
M. Wt: 193.63
InChI Key: IQDWXRBGFUKJOD-UHFFFAOYSA-N
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Patent
US05922734

Procedure details

A mixture of intermediate 28 (1 g) and HCl (25 ml; 3 N) was stirred and refluxed for 2 hours. The solution was basified with NaOH and extracted with CH2Cl2. The organic layer was separated, washed with brine, dried over MgSO4, filtered and the solvent was evaporated, yielding 1.8 g of (±)-6-[hydroxy[3-(trifluoromethyl)phenyl]methyl]-2(1H-quinolinone (intermediate 29).
Name
intermediate 28
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH:13](C3C=CC=C(C(F)(F)F)C=3)[OH:14])[CH:9]=2)[N:4]=1.[ClH:25].[OH-].[Na+]>>[Cl:25][C:9]1[C:8]([CH2:13][OH:14])=[CH:7][CH:6]=[C:5]2[C:10]=1[CH:11]=[CH:12][CH:3]=[N:4]2 |f:2.3|

Inputs

Step One
Name
intermediate 28
Quantity
1 g
Type
reactant
Smiles
COC1=NC2=CC=C(C=C2C=C1)C(O)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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